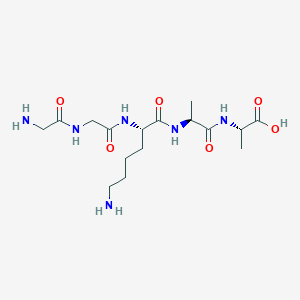

H-Gly-Gly-Lys-Ala-Ala-OH

Vue d'ensemble

Description

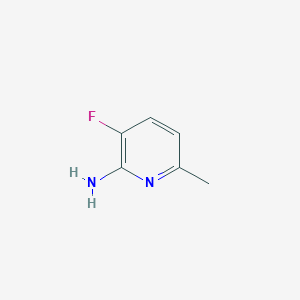

“H-Gly-Gly-Lys-Ala-Ala-OH” is a pentapeptide, which means it is composed of five amino acids. The amino acids, in order from the N-terminus to the C-terminus, are Glycine (Gly), Glycine (Gly), Lysine (Lys), Alanine (Ala), and Alanine (Ala) .

Synthesis Analysis

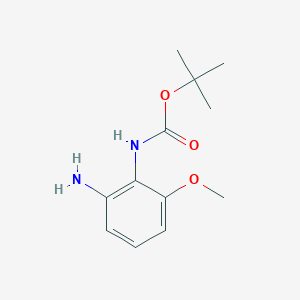

Peptide synthesis involves the formation of a peptide bond between two amino acids. This process requires the protection of certain amino and carboxyl groups during the synthesis. Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . The synthesis of peptides containing polyfunctional amino acids is a complex practical task .Molecular Structure Analysis

The molecular formula of “this compound” is C11H22N4O4. Its average mass is 274.317 Da and its mono-isotopic mass is 274.164093 Da .Chemical Reactions Analysis

Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Applications De Recherche Scientifique

1. Peptide Conformation and Reactions

The conformation-dependent reactions of amino acid residues like Gly and Ala have been extensively studied. Research indicates that the hydroxyl radical (•OH) can initiate the unfolding of amino acid residues, which is significant in understanding the mechanisms behind peptide and protein unfolding in diseases like Alzheimer's. This is relevant as the peptide H-Gly-Gly-Lys-Ala-Ala-OH contains Gly and Ala residues. The study further elaborates on how the structure of these residues changes upon conversion to Gly(•) and Ala(•), highlighting the potential impact of residue conformation in peptide bioactivity (Owen et al., 2012).

2. NMR Spectroscopy in Structural Analysis

The structural analysis of amino acids and peptides, including those similar to this compound, is often performed using NMR spectroscopy. Studies provide insights into the chemical shifts and spin-spin coupling constants of amino acid residues in linear tetrapeptides, aiding in understanding the structural conformation and interactions of such peptides in aqueous solutions (Bundi & Wüthrich, 1979).

3. Impact on DNA Structure and Function

Investigations into the interaction of peptides with DNA have revealed that Maillard products from glucose and amino acid mixtures can cleave DNA, inducing single-strand breaks. This finding is crucial for understanding the interactions between peptides like this compound and nucleic acids, which may have implications in genetic regulation and stability (Hiramoto et al., 1994).

4. Peptide Recognition and Binding

The molecular recognition of amino acids by molecules like 18-crown-6 has been studied, providing insights into the binding affinities and interactions of amino acids, which are components of peptides like this compound. Such studies help in understanding the molecular interactions and potential functionalities of peptides in biological systems (Chen & Rodgers, 2012).

5. Influence on Starch Pasting Behavior

Research on the interaction of amino acids with starch has demonstrated that amino acids can regulate the pasting behavior of starch. This is attributable to the binding of the amino acid to the starch chain, a phenomenon that may be relevant in the context of the interactions of peptides like this compound with polysaccharides and their potential applications in food science and technology (Ito et al., 2006).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVYFATVCRKJC-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724133 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68171-99-3 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)

![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)

![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)

![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)